molecular formula C14H18BNO4 B1394148 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 943994-02-3

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B1394148
CAS RN: 943994-02-3
M. Wt: 275.11 g/mol
InChI Key: ZXOSNHPLTJAXSA-UHFFFAOYSA-N
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Description

The compound “6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one” belongs to a class of organic compounds known as boronic esters. These compounds are characterized by a boron atom bonded to two oxygen atoms and one carbon atom . They are commonly used in organic synthesis, particularly in Suzuki coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzoxazine ring (a heterocyclic compound containing a benzene ring fused to an oxazine ring), substituted at the 6-position with a tetramethyl-1,3,2-dioxaborolane group .


Chemical Reactions Analysis

Boronic esters are known to participate in various types of chemical reactions, most notably Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester is coupled with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond .


Physical And Chemical Properties Analysis

Boronic esters are typically solid at room temperature and are soluble in common organic solvents . They are stable under normal conditions but can hydrolyze in the presence of water .

Scientific Research Applications

Drug Synthesis and Medicinal Chemistry

This compound is utilized as an intermediate in the synthesis of pharmaceuticals. Its boronic ester moiety is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is pivotal for constructing complex molecules often found in drug compounds .

Cancer Research

Boronic esters are known to play a role as enzyme inhibitors. This compound, due to its unique structure, may be involved in the synthesis of molecules that inhibit enzymes crucial for cancer cell proliferation, making it a potential candidate for anticancer drug development .

Material Science

The compound’s boronic ester group can be used to create novel materials with specific properties. For instance, it can be incorporated into polymers to impart flame retardancy or to develop sensors for detecting various analytes .

Analytical Chemistry

As a boronic acid derivative, this compound can act as a fluorescent probe. It can bind to saccharides or other diol-containing molecules, allowing for the detection of these substances in complex biological samples .

Organic Synthesis

In organic chemistry, this compound is a versatile reagent for various transformations. It can facilitate carbon-carbon bond formation, which is fundamental in building complex organic molecules .

Catalysis

The boronic ester functionality of this compound can be used in catalytic cycles, especially in transition-metal-catalyzed processes. It can help in the activation of small molecules or the formation of new bonds .

Environmental Science

This compound could be used in environmental monitoring. Its reactivity with specific pollutants could be harnessed to develop detection methods for environmental contaminants .

Biological Studies

Boronic esters have been shown to interact with various biological molecules. This compound could be used to study these interactions, potentially leading to new insights into biological processes .

Mechanism of Action

The mechanism of action of boronic esters in Suzuki-Miyaura reactions involves the transmetallation of the boron atom to the palladium catalyst, followed by reductive elimination to form the new carbon-carbon bond .

Safety and Hazards

Boronic esters are generally considered safe to handle but can be irritating to the skin and eyes. They should be handled with appropriate personal protective equipment and any spills should be cleaned up promptly .

Future Directions

Boronic esters, including those similar to the compound you mentioned, continue to be a topic of research due to their utility in organic synthesis. Future research may focus on developing new synthetic methods involving these compounds, as well as exploring their potential applications in areas such as medicinal chemistry .

properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO4/c1-13(2)14(3,4)20-15(19-13)9-5-6-11-10(7-9)16-12(17)8-18-11/h5-7H,8H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOSNHPLTJAXSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676870
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one

CAS RN

943994-02-3
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
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6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
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6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
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6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
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6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
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6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one

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